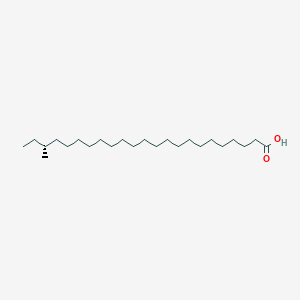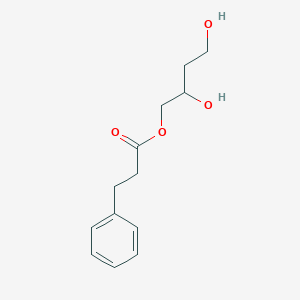
Benzenepropanoic acid, 2,4-dihydroxybutyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 2,4-dihydroxybutyl ester: is a chemical compound with the molecular formula C13H18O4 and a molecular weight of 238.27962 g/mol . This compound is characterized by the presence of a benzene ring attached to a propanoic acid moiety, with two hydroxyl groups and a butyl ester group attached to the propanoic acid chain .
Preparation Methods
The synthesis of Benzenepropanoic acid, 2,4-dihydroxybutyl ester typically involves esterification reactions. One common method is the reaction of Benzenepropanoic acid with 2,4-dihydroxybutanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete esterification. Industrial production methods may involve continuous flow reactors to optimize yield and purity .
Chemical Reactions Analysis
Benzenepropanoic acid, 2,4-dihydroxybutyl ester undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents like dichloromethane or ethanol . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Benzenepropanoic acid, 2,4-dihydroxybutyl ester has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 2,4-dihydroxybutyl ester involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor or modulator, affecting various biochemical processes . The exact molecular targets and pathways involved are still under investigation, but it is believed to influence cellular signaling and metabolic pathways .
Comparison with Similar Compounds
Benzenepropanoic acid, 2,4-dihydroxybutyl ester can be compared with other similar compounds, such as:
Benzenepropanoic acid, 3,5-bis(1,1-dimethylethyl)-4-hydroxy-, 2-ethylhexyl ester: This compound has a similar structure but different substituents on the benzene ring, leading to different chemical properties and applications.
Benzenepropanoic acid, 3-(2H-benzotriazol-2-yl)-5-(1,1-dimethylethyl)-4-hydroxy-: Another similar compound with distinct functional groups that confer unique chemical reactivity and uses.
Properties
CAS No. |
652161-35-8 |
|---|---|
Molecular Formula |
C13H18O4 |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
2,4-dihydroxybutyl 3-phenylpropanoate |
InChI |
InChI=1S/C13H18O4/c14-9-8-12(15)10-17-13(16)7-6-11-4-2-1-3-5-11/h1-5,12,14-15H,6-10H2 |
InChI Key |
UTSKWRNWESLAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)OCC(CCO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


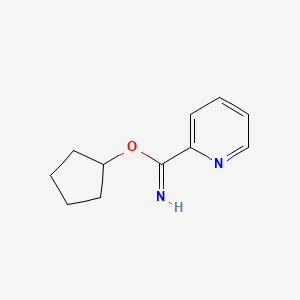
![1-{3-[(3-Ethyloxetan-3-yl)methoxy]propyl}-1,1,3,3,3-pentamethyldisiloxane](/img/structure/B12518872.png)
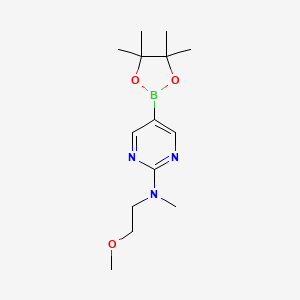
![4-Chloro-6H-benzo[c]chromen-6-one](/img/structure/B12518884.png)
![3-Methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indole hydrochloride](/img/structure/B12518891.png)
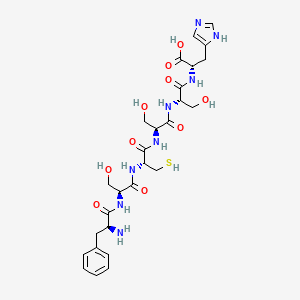

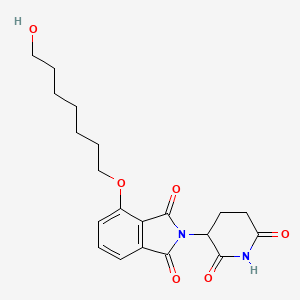
![7-(4-Methoxyphenyl)-1,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12518907.png)
![tert-butyl 2-[(1R)-1-hydroxyethyl]pyrrolidine-1-carboxylate](/img/structure/B12518908.png)

![2,4-Bis[(4-bromophenyl)methoxy]-6-phenyl-1,3,5-triazine](/img/structure/B12518928.png)
